3-(Diethoxymethylsilyl)propylamine

Catalog No.
S661373
CAS No.
3179-76-8
M.F
C8H21NO2Si
M. Wt
191.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Diethoxymethylsilyl)propylamine

CAS Number

3179-76-8

Product Name

3-(Diethoxymethylsilyl)propylamine

IUPAC Name

3-[diethoxy(methyl)silyl]propan-1-amine

Molecular Formula

C8H21NO2Si

Molecular Weight

191.34 g/mol

InChI

InChI=1S/C8H21NO2Si/c1-4-10-12(3,11-5-2)8-6-7-9/h4-9H2,1-3H3

InChI Key

HXLAEGYMDGUSBD-UHFFFAOYSA-N

SMILES

CCO[Si](C)(CCCN)OCC

Canonical SMILES

CCO[Si](C)(CCCN)OCC

Synthesis and Functionalization:

3-(Diethoxymethylsilyl)propylamine, also known as 3-aminopropyl(diethoxy)methylsilane, is a chemical compound synthesized by reacting allyl chloride with triethoxysilane in the presence of a catalyst. This reaction results in the formation of 3-(chloropropyl)diethoxymethylsilane, which is subsequently treated with ammonia to yield the desired product. []

This molecule holds significance in scientific research due to its unique structure, which combines an amine functional group (NH2) with an organosilane moiety (Si(OR)3). This combination allows for the molecule to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules. []

Applications in Material Science:

One primary area of research for 3-(Diethoxymethylsilyl)propylamine lies in material science. The presence of the amine group allows the molecule to form covalent bonds with various materials, including glass, metals, and polymers. This property makes it valuable for applications such as:

  • Surface modification: By attaching to the surface of a material, 3-(Diethoxymethylsilyl)propylamine can introduce new functionalities, such as improved adhesion, hydrophobicity, or electrical conductivity. []
  • Silane coupling agents: In composite materials, this molecule acts as a coupling agent, forming a strong bond between the organic and inorganic components, thereby enhancing the material's mechanical properties and overall performance. []

Potential in Biomedical Applications:

Emerging research explores the potential of 3-(Diethoxymethylsilyl)propylamine in the field of biomedicine. The amine group can be further modified to attach various biomolecules, such as drugs, peptides, or imaging agents. This opens up possibilities for:

  • Drug delivery systems: The molecule can be used to develop targeted drug delivery systems, where the drug is conjugated to 3-(Diethoxymethylsilyl)propylamine and delivered specifically to diseased cells. []
  • Biocompatible materials: By incorporating 3-(Diethoxymethylsilyl)propylamine into biomaterials, researchers can create surfaces that are more compatible with biological tissues, reducing the risk of rejection in implants or other medical devices. []

3-(Diethoxymethylsilyl)propylamine is an organosilicon compound characterized by its unique structure, which includes a propylamine group linked to a diethoxymethylsilyl moiety. Its molecular formula is C₈H₂₁NO₂Si, and it has a molecular weight of approximately 191.34 g/mol . This compound is notable for its potential applications in various fields, including materials science and organic synthesis.

Involving 3-(diethoxymethylsilyl)propylamine include hydrolysis and condensation reactions. Upon hydrolysis, the compound yields 3-(dihydroxymethylsilyl)propylamine and ethanol as products. This reaction is significant in applications where the silanol groups formed can participate in further reactions or polymerization processes .

Additionally, 3-(diethoxymethylsilyl)propylamine can undergo condensation with other silanes or amines to form siloxane networks, which are valuable in creating durable materials .

Several methods exist for synthesizing 3-(diethoxymethylsilyl)propylamine:

  • Direct Reaction: The compound can be synthesized by reacting 3-aminopropyltriethoxysilane with formaldehyde or paraformaldehyde under controlled conditions.
  • Hydrolysis of Silanes: Starting from diethoxymethylsilane, hydrolysis followed by amination can yield the desired product.
  • Grignard Reaction: Another method involves using Grignard reagents to introduce the propylamine group onto a silane precursor .

3-(Diethoxymethylsilyl)propylamine has various applications, including:

  • Coatings and Sealants: It is used as a coupling agent in formulations for paints, adhesives, and sealants due to its ability to enhance adhesion between organic and inorganic materials .
  • Polymer Chemistry: The compound serves as a precursor for creating silane-modified polymers that exhibit improved mechanical properties and resistance to environmental degradation.
  • Chemical Intermediates: It is utilized in the synthesis of more complex organosilicon compounds for diverse industrial applications .

Several compounds share structural similarities with 3-(diethoxymethylsilyl)propylamine. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-AminopropyltriethoxysilaneTriethoxy silaneContains three ethoxy groups; used as a coupling agent.
3-(Aminopropyl)methylsilaneMethylsilaneLacks ethoxy groups; more hydrophobic properties.
N-(Triethoxysilylpropyl)ureaUrea derivativeCombines urea functionality with silane properties.

Uniqueness of 3-(Diethoxymethylsilyl)propylamine: This compound stands out due to its dual functional groups (amino and silane), allowing it to act as both a coupling agent and a reactive intermediate in various chemical processes. Its specific ethoxy substitution also enhances solubility and reactivity compared to other similar compounds.

Systematic Nomenclature and Structure

3-(Diethoxymethylsilyl)propylamine represents a bifunctional organosilane compound characterized by its unique molecular architecture combining silicon-based ethoxy functionality with an amino-terminated propyl chain [1] [2]. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound formally designated as 3-[diethoxy(methyl)silyl]propan-1-amine [3] [4].

The molecular formula C₈H₂₁NO₂Si encompasses a molecular weight of 191.34 grams per mole, reflecting the compound's moderate molecular size within the organosilane family [5] [6]. The structural framework consists of a central silicon atom bonded to two ethoxy groups, one methyl group, and a three-carbon propyl chain terminated by a primary amino group [7] [8].

The compound exhibits a linear molecular geometry with the silicon center adopting tetrahedral coordination [9]. The propyl chain provides structural flexibility through rotational freedom around carbon-carbon bonds, while the terminal amino group introduces basic functionality essential for coupling applications [4] [10].

PropertyValueReference
Molecular FormulaC₈H₂₁NO₂Si [2] [3]
Molecular Weight191.34 g/mol [5] [6]
Systematic Name3-[diethoxy(methyl)silyl]propan-1-amine [3] [4]
Structural ClassBifunctional organosilane [1] [2]

CAS Registry and Identification Parameters

The Chemical Abstracts Service registry number 3179-76-8 serves as the primary unique identifier for 3-(diethoxymethylsilyl)propylamine in chemical databases and regulatory frameworks worldwide [1] [2] [6]. This registration facilitates precise identification across scientific literature, commercial applications, and regulatory documentation.

The European Community number 221-660-8 provides additional regulatory identification within European Union chemical legislation [3] [6]. The compound's Unique Ingredient Identifier A36TO38MQN, assigned by the United States Food and Drug Administration, enables tracking within pharmaceutical and related applications [1] [6].

Additional identification parameters include the DSSTox Substance Identification DTXSID2038817, which facilitates toxicological database referencing [6] [9]. The MDL number MFCD00039785 provides access to chemical property databases and structural information systems [3] [10].

The Nikkaji number J21.114A represents the compound's identification within Japanese chemical databases [9]. These multiple identification systems ensure comprehensive tracking and referencing across international chemical information networks.

Identification ParameterValueSource
CAS Registry Number3179-76-8 [1] [2] [6]
EC Number221-660-8 [3] [6]
UNIIA36TO38MQN [1] [6]
DSSTox IDDTXSID2038817 [6] [9]
MDL NumberMFCD00039785 [3] [10]
Nikkaji NumberJ21.114A [9]

Structural Representation and Molecular Architecture

The molecular architecture of 3-(diethoxymethylsilyl)propylamine exhibits distinct structural domains that contribute to its bifunctional properties [1] [2]. The silicon center adopts tetrahedral geometry with bond angles approximating 109.5 degrees, consistent with sp³ hybridization [4] [16].

The International Chemical Identifier InChI=1S/C8H21NO2Si/c1-4-10-12(3,11-5-2)8-6-7-9/h4-9H2,1-3H3 provides precise structural encoding for database storage and retrieval [4] [16] [17]. The corresponding InChI Key HXLAEGYMDGUSBD-UHFFFAOYSA-N serves as a shortened identifier for rapid database searching [4] [16].

The Simplified Molecular Input Line Entry System representation CCOSi(CCCN)OCC illustrates the compound's connectivity pattern [5] [4] [17]. This notation emphasizes the central silicon atom bonded to two ethoxy groups, one methyl group, and the aminopropyl chain.

The molecular architecture features two distinct functional regions: the silicon-based reactive center and the amino-terminated organic chain [1] [2]. The ethoxy groups provide hydrolyzable functionality for surface attachment, while the amino group enables interaction with organic matrices [12] [18]. This dual functionality enables the compound to serve as a molecular bridge between inorganic and organic phases.

The propyl chain's conformational flexibility allows optimization of molecular orientation during surface interactions [9] [4]. Rotational freedom around carbon-carbon bonds facilitates adaptation to various surface geometries and substrate configurations.

Structural ParameterValueDescription
InChIInChI=1S/C8H21NO2Si/c1-4-10-12(3,11-5-2)8-6-7-9/h4-9H2,1-3H3 [4] [16] [17]
InChI KeyHXLAEGYMDGUSBD-UHFFFAOYSA-N [4] [16]
SMILESCCOSi(CCCN)OCC [5] [4] [17]
Silicon GeometryTetrahedral [4] [16]
Functional GroupsAmino, diethoxymethylsilyl [1] [2]
Chain LengthThree carbon atoms [9] [4]

Physical Description

Liquid

UNII

A36TO38MQN

GHS Hazard Statements

Aggregated GHS information provided by 160 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 160 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 155 of 160 companies with hazard statement code(s):;
H314 (87.1%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H412 (12.9%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3179-76-8

Wikipedia

3-(diethoxymethylsilyl)propylamine

General Manufacturing Information

1-Propanamine, 3-(diethoxymethylsilyl)-: ACTIVE

Dates

Modify: 2023-08-15

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